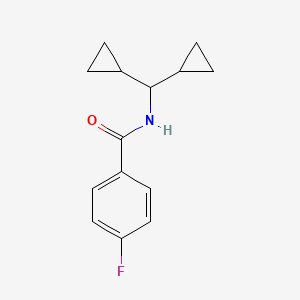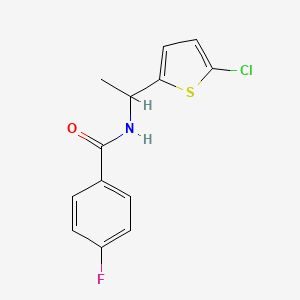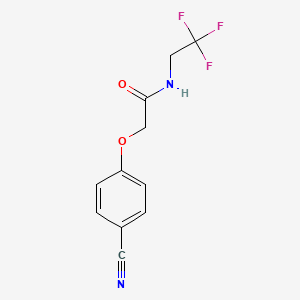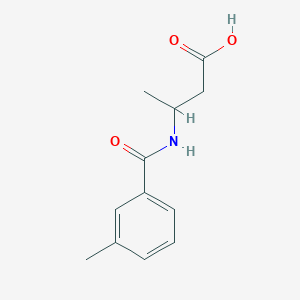
3-(2'-ChlorobenZyloxy)phenylZinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2’-Chlorobenzyloxy)phenylzinc bromide is an organozinc compound with the molecular formula C13H10BrClOZn. It is a reagent commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. This compound is typically supplied as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in various chemical transformations .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2’-Chlorobenzyloxy)phenylzinc bromide involves the reaction of 3-(2’-Chlorobenzyloxy)bromobenzene with zinc in the presence of a suitable solvent such as THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
3-(2’-Chlorobenzyloxy)bromobenzene+Zn→3-(2’-Chlorobenzyloxy)phenylzinc bromide
Industrial Production Methods
On an industrial scale, the production of 3-(2’-Chlorobenzyloxy)phenylzinc bromide follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques to ensure the quality and yield of the final product .
化学反応の分析
Types of Reactions
3-(2’-Chlorobenzyloxy)phenylzinc bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols or quinones.
Reduction: It can be reduced to form the corresponding hydrocarbons.
Substitution: The compound is highly reactive in nucleophilic substitution reactions, where the zinc atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Typical conditions involve the use of palladium catalysts in cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Major Products Formed
Oxidation: Phenols, quinones.
Reduction: Hydrocarbons.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
科学的研究の応用
3-(2’-Chlorobenzyloxy)phenylzinc bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active compounds.
Industry: Applied in the production of fine chemicals, agrochemicals, and materials science
作用機序
The mechanism of action of 3-(2’-Chlorobenzyloxy)phenylzinc bromide involves the formation of a reactive organozinc intermediate that can participate in various chemical transformations. The zinc atom acts as a nucleophile, facilitating the transfer of the phenyl group to electrophilic centers in target molecules. This process is often catalyzed by transition metals such as palladium, which enhance the reactivity and selectivity of the reactions .
類似化合物との比較
Similar Compounds
Phenylzinc bromide: Similar in structure but lacks the chlorobenzyloxy group.
3-(2’-Chlorobenzyloxy)phenylboronic acid: Contains a boronic acid group instead of a zinc atom.
3-(2’-Chlorobenzyloxy)phenylmagnesium bromide: A Grignard reagent with magnesium instead of zinc
Uniqueness
3-(2’-Chlorobenzyloxy)phenylzinc bromide is unique due to its specific reactivity profile, which combines the properties of both the chlorobenzyloxy group and the organozinc moiety. This makes it particularly useful in selective cross-coupling reactions and other synthetic applications where high reactivity and selectivity are required .
特性
分子式 |
C13H10BrClOZn |
|---|---|
分子量 |
363.0 g/mol |
IUPAC名 |
bromozinc(1+);1-chloro-2-(phenoxymethyl)benzene |
InChI |
InChI=1S/C13H10ClO.BrH.Zn/c14-13-9-5-4-6-11(13)10-15-12-7-2-1-3-8-12;;/h1-2,4-9H,10H2;1H;/q-1;;+2/p-1 |
InChIキー |
GUPOLBTYJFUUNL-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C(=C1)COC2=CC=C[C-]=C2)Cl.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


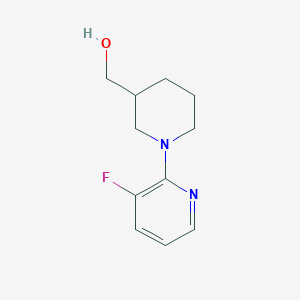

![6-Bromopyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B14898821.png)

![2-({[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)benzonitrile](/img/structure/B14898831.png)
